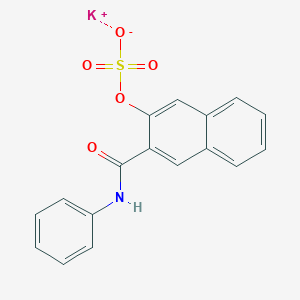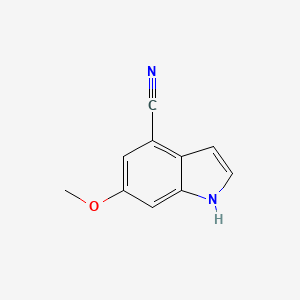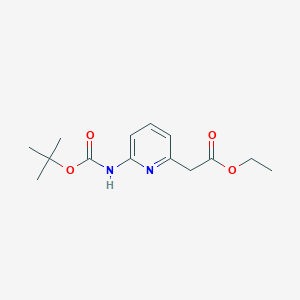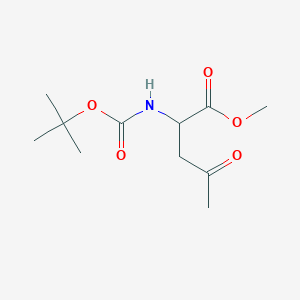
1-Methyl-4-trifluoroacetylthiosemicarbazide
Vue d'ensemble
Description
Synthesis Analysis
Thiosemicarbazides, the class of compounds to which MTA belongs, are important in the synthesis of several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .Molecular Structure Analysis
The molecular structure of MTA consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms gives MTA its unique properties.Chemical Reactions Analysis
Thiosemicarbazides are polyfunctional compounds possessing nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes such as pyrazole, thiazole, triazole, oxadiazole, thiadiazole, triazine, and thiadiazine .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis of Derivatives : Thiosemicarbazides, including compounds similar to 1-Methyl-4-trifluoroacetylthiosemicarbazide, are used as raw materials for synthesizing a variety of compounds. For instance, derivatives of thiadiazole were synthesized using similar compounds, showcasing potential fungicidal activities (Zhang Ku, 2014).
- Antimicrobial Applications : Many derivatives synthesized from thiosemicarbazides have shown moderate to good antibacterial activity against various bacterial strains, which points towards their potential use in developing new antimicrobial agents (Goswami et al., 1984).
Pharmacological Properties
- Antifungal Activity : Thiosemicarbazide compounds have demonstrated promising antifungal activities, indicating their potential in developing antifungal medications or treatments (Wujec et al., 2004).
Structural and Chemical Analysis
- Crystal Structure Analysis : Studies on the crystal structure of thiosemicarbazide derivatives provide insights into their chemical properties and potential applications. For instance, the structural analysis of derivatives helps in understanding their biological activity and potential as chelating agents (Osman et al., 2017).
Other Applications
- Chemical Reactions and Properties : The reactions of thiosemicarbazides with various compounds have been studied to understand their properties and potential applications in synthesizing new compounds with specific functionalities (Zelenin et al., 1992).
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHJHYPSZXDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-trifluoroacetylthiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
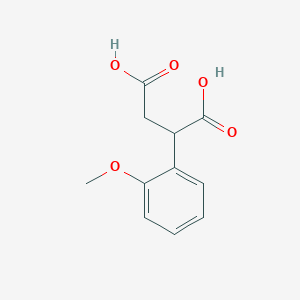
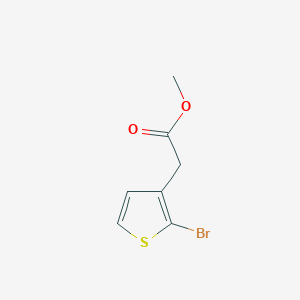
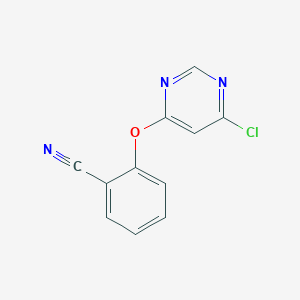

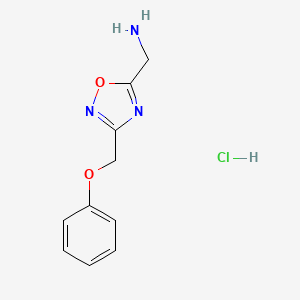
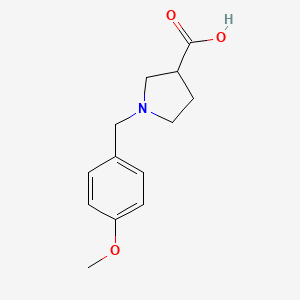
![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)
